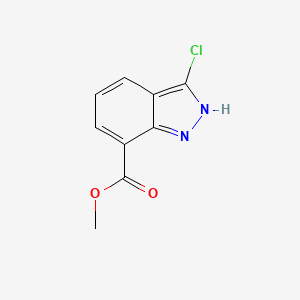![molecular formula C11H13IN2O4 B1406925 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate CAS No. 1620482-42-9](/img/structure/B1406925.png)
2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate
描述
2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is a chemical compound with the molecular formula C11H13IN2O4 and a molecular weight of 364.14 g/mol . It is characterized by the presence of a methoxyethyl group, an iodophenyl group, and a carbamoyl group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate typically involves the reaction of 4-iodoaniline with 2-methoxyethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates.
Hydrolysis: Products include 4-iodoaniline and carbon dioxide.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
科学研究应用
2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate involves its interaction with specific molecular targets. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodophenyl group may also facilitate binding to aromatic residues in target molecules, enhancing specificity and potency .
相似化合物的比较
Similar Compounds
- 2-methoxyethyl N-[(4-bromophenyl)carbamoyl]carbamate
- 2-methoxyethyl N-[(4-chlorophenyl)carbamoyl]carbamate
- 2-methoxyethyl N-[(4-fluorophenyl)carbamoyl]carbamate
Uniqueness
2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The iodine atom’s larger size and higher polarizability compared to other halogens can enhance the compound’s interactions with target molecules, potentially leading to improved efficacy in its applications .
属性
IUPAC Name |
2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-17-6-7-18-11(16)14-10(15)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGJOSSMGUPTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)

![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)




![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)




